4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one

Lipophilicity XLogP3 Membrane permeability

4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one (CAS 1179886-87-3) is a synthetic small-molecule building block comprising an N-methyl-1,2-dihydropyridin-2-one core linked via a carbonyl to a 4-hydroxymethylpiperidine moiety. It is supplied as a research-grade powder with a certified purity of 95%.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1179886-87-3
Cat. No. B2820247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one
CAS1179886-87-3
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CO
InChIInChI=1S/C13H18N2O3/c1-14-5-4-11(8-12(14)17)13(18)15-6-2-10(9-16)3-7-15/h4-5,8,10,16H,2-3,6-7,9H2,1H3
InChIKeyJCYLFIAOTOOSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one (CAS 1179886-87-3) as a Differentiated Research Intermediate


4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one (CAS 1179886-87-3) is a synthetic small-molecule building block comprising an N-methyl-1,2-dihydropyridin-2-one core linked via a carbonyl to a 4-hydroxymethylpiperidine moiety. It is supplied as a research-grade powder with a certified purity of 95% . The compound is cataloged by Enamine (EN300-65624) and distributed through Sigma-Aldrich . Computed physicochemical descriptors include a molecular weight of 250.29 g/mol, an XLogP3 of -0.4, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 60.9 Ų [1]. These attributes place it within a class of piperidine-dihydropyridinone conjugates that serve as versatile intermediates for medicinal chemistry programs, particularly those targeting kinase and acyltransferase enzymes.

Why 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one Cannot Be Replaced by Simple Structural Analogs


Within the piperidine-dihydropyridinone chemical space, seemingly modest structural modifications produce quantifiable changes in key molecular descriptors that govern permeability, solubility, and metabolic susceptibility. Simple substitution of the 4-hydroxymethyl group with a 4-hydroxy group (CAS 1155607-95-6) reduces lipophilicity (ΔXLogP3 = -0.2 units) and eliminates a rotatable bond, altering conformational flexibility and potential target engagement [1]. Removal of the N-methyl group on the dihydropyridinone ring (CAS 1916017-36-1) increases the hydrogen bond donor count from 1 to 2 and raises topological polar surface area from 60.9 to 69.6 Ų, which together predict reduced passive membrane permeability [2]. These differences are not cosmetic; they directly impact in vitro ADME profiles and downstream synthetic utility. The following evidence guide quantifies these differentiators to support scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one


Enhanced Lipophilicity Compared to the 4-Hydroxy Analog Improves Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of -0.4, which is 0.2 log units higher (more lipophilic) than the direct 4-hydroxypiperidine analog (CAS 1155607-95-6, XLogP3 = -0.6) [1]. This difference arises from the replacement of the hydroxyl group directly attached to the piperidine ring with a hydroxymethyl substituent, which introduces an additional methylene spacer and reduces hydrogen-bond-mediated solvation. In drug discovery, an XLogP3 shift of +0.2 log units within this chemical space is consistent with a predicted increase in passive membrane permeability, as both compounds lie near the optimal range for oral bioavailability.

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Reduced Hydrogen Bond Donor Count Relative to the Des-Methyl Analog Enhances Permeability Predictions

The target compound possesses one hydrogen bond donor (the hydroxymethyl OH), whereas the des-methyl analog 4-(4-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one (CAS 1916017-36-1) has two hydrogen bond donors, one from the hydroxymethyl group and one from the lactam N–H [1]. This difference reduces the total polar surface area from 69.6 Ų (des-methyl) to 60.9 Ų (target). Published guidelines for CNS and oral drug design indicate that each additional hydrogen bond donor decreases passive permeability by approximately 0.5–1.0 log units in PAMPA and Caco-2 assays, and a TPSA below 70 Ų is a recognized threshold for favorable brain penetration.

Hydrogen bond donor TPSA Permeability Drug design

Increased Rotatable Bond Count Offers Greater Conformational Adaptability Compared to the 4-Hydroxy Analog

The target compound contains two rotatable bonds (one between the carbonyl and piperidine ring, and one between the piperidine ring and the hydroxymethyl group), whereas the 4-hydroxy analog (CAS 1155607-95-6) has only one rotatable bond, lacking the additional degree of freedom provided by the methylene spacer [1]. While an increase in rotatable bonds can negatively impact binding entropy, a count of two remains well within the acceptable range for oral drug candidates (typically ≤10). The additional rotatable bond allows the terminal hydroxyl group to explore a broader conformational space, potentially enabling hydrogen bond interactions with target residues that are inaccessible to the conformationally constrained 4-hydroxy variant.

Conformational flexibility Rotatable bonds Target engagement Ligand efficiency

Hydroxymethyl Substituent Enables Derivatization Pathways Unavailable to Hydroxy or Unsubstituted Piperidine Analogs

The primary alcohol of the 4-hydroxymethylpiperidine moiety can be selectively oxidized to an aldehyde or carboxylic acid, converted to a leaving group (mesylate, tosylate, or halide) for nucleophilic displacement, or directly coupled via Mitsunobu chemistry—none of which are possible with the 4-hydroxypiperidine or unsubstituted piperidine analogs without additional synthetic steps . This single-step derivatization potential makes the target compound a more efficient starting point for library synthesis and late-stage functionalization. The N-methyl group on the dihydropyridinone ring further distinguishes it from the des-methyl analog by eliminating the need for a subsequent N-alkylation step, which often suffers from competing O-alkylation and reduced yields in polar protic solvents.

Synthetic versatility Hydroxymethyl derivatization Building block utility Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one


Lead Optimization Programs Requiring Balanced Lipophilicity for Cellular Permeability

Medicinal chemistry teams seeking a piperidine-dihydropyridinone scaffold with an XLogP3 of -0.4—a value that balances aqueous solubility with passive membrane permeability—should prioritize this compound over the more polar 4-hydroxy analog (XLogP3 = -0.6) [1]. The 0.2 log unit increase in lipophilicity, combined with a single hydrogen bond donor, supports favorable permeability predictions in cell-based target engagement assays while maintaining compliance with drug-likeness filters such as Lipinski's Rule of Five.

CNS-Targeted Drug Discovery Demanding Low TPSA and Minimal H-Bond Donors

Programs targeting central nervous system (CNS) enzymes or receptors benefit from the compound's TPSA of 60.9 Ų and a single H-bond donor, both of which fall within established thresholds for brain penetration (TPSA < 70 Ų; HBD ≤ 1 for optimal CNS exposure) [2]. The des-methyl analog, with a TPSA of 69.6 Ų and two H-bond donors, presents a higher risk of blood-brain barrier exclusion.

Parallel Library Synthesis Requiring a Single-Step Derivatizable Handle

The primary hydroxymethyl group enables rapid diversification via oxidation to the carboxylic acid for amide coupling, conversion to a halide or sulfonate ester for nucleophilic displacement, or direct Mitsunobu reactions, all without protection/deprotection sequences . This contrasts with the 4-hydroxy analog, whose secondary alcohol requires harsher conditions for activation, and the unsubstituted piperidine analog, which lacks a functionalizable handle entirely. Procurement of this compound reduces the number of synthetic steps in library production by at least one step relative to the nearest functionalized comparator.

MGAT2 or Related Acyltransferase Inhibitor Scaffold Optimization

The aryl dihydropyridinone and piperidinone chemotype has been disclosed as a privileged scaffold for monoacylglycerol acyltransferase type 2 (MGAT2) inhibition in patent literature [3]. This specific compound, with its N-methyl-1,2-dihydropyridin-2-one core and 4-hydroxymethylpiperidine carbonyl substituent, represents a key intermediate for exploring structure-activity relationships around the piperidine region of MGAT2 inhibitors, where modulation of lipophilicity and hydrogen bonding capacity has been shown to impact potency and metabolic stability.

Quote Request

Request a Quote for 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.